molecular formula C18H20BrN3OS B11673960 N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide

N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide

Cat. No.: B11673960
M. Wt: 406.3 g/mol
InChI Key: DWDRSXSQDWWARI-DEDYPNTBSA-N
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Description

N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromine atom, a dimethylamino group, and a phenylsulfanyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide typically involves the condensation of 3-bromo-4-(dimethylamino)benzaldehyde with 3-(phenylsulfanyl)propanehydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and dimethylamino group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide is unique due to the presence of the bromine atom and the phenylsulfanyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C18H20BrN3OS

Molecular Weight

406.3 g/mol

IUPAC Name

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylsulfanylpropanamide

InChI

InChI=1S/C18H20BrN3OS/c1-22(2)17-9-8-14(12-16(17)19)13-20-21-18(23)10-11-24-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)/b20-13+

InChI Key

DWDRSXSQDWWARI-DEDYPNTBSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CCSC2=CC=CC=C2)Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)CCSC2=CC=CC=C2)Br

Origin of Product

United States

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